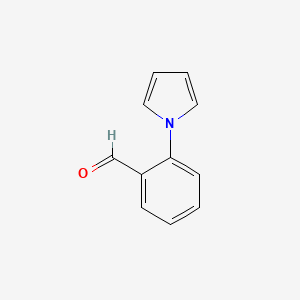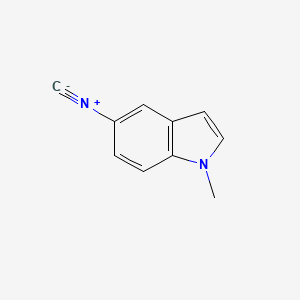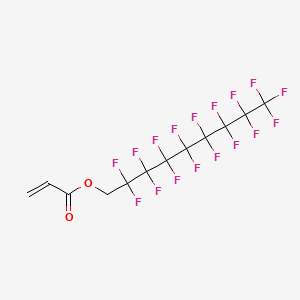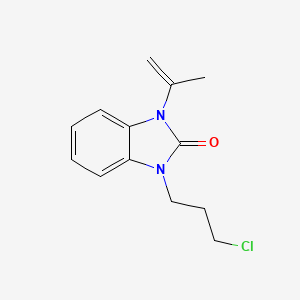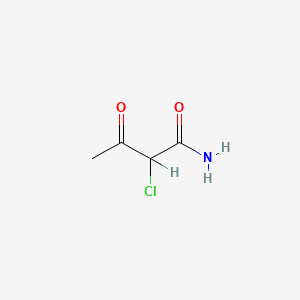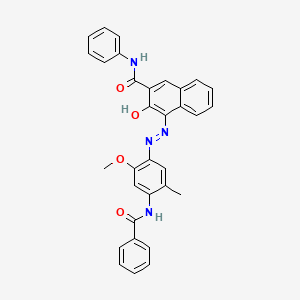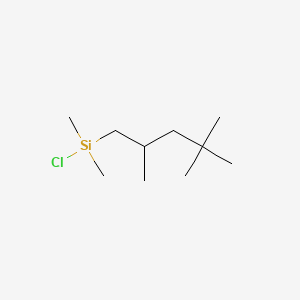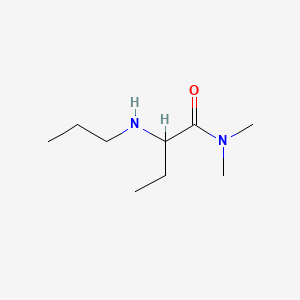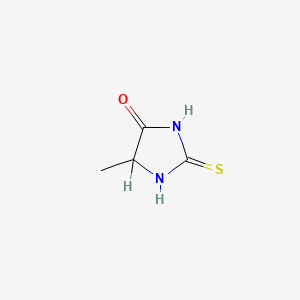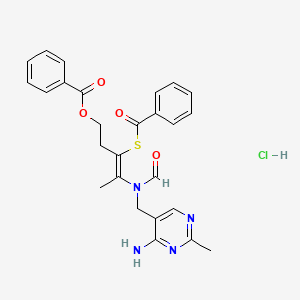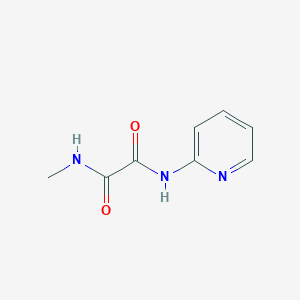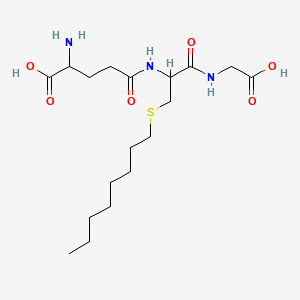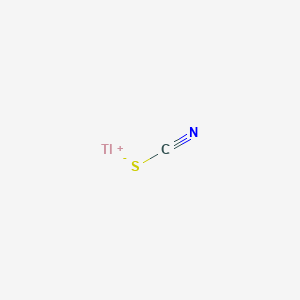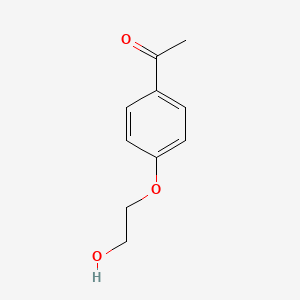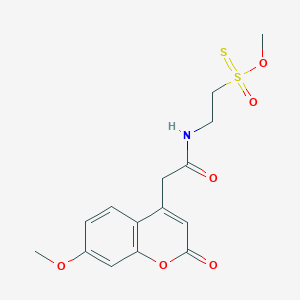
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide
Overview
Description
2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide, commonly known as MOCET, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of chromen-4-one, a type of heterocyclic compound, and is structurally similar to other compounds such as 7-methoxy-2-oxochromen-4-yl acetate and 7-methoxy-2-oxochromen-4-yl thioacetate. MOCET is of particular interest due to its unique properties and potential applications in various fields of scientific research.
Scientific Research Applications
MOCET has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a fluorescent label for the detection of proteins, and as a substrate for the study of enzyme kinetics. Additionally, it has been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.
Mechanism Of Action
MOCET is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also thought to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical And Physiological Effects
MOCET has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects.
Advantages And Limitations For Lab Experiments
MOCET has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, it is important to note that it is not approved for use in humans and should only be used in laboratory experiments.
Future Directions
The potential applications of MOCET are numerous and there are a variety of future directions for research. These include further research into the biochemical and physiological effects of MOCET, as well as research into the potential uses of MOCET in drug development. Additionally, further research into the mechanism of action of MOCET and its potential therapeutic applications is warranted. Finally, further research into the synthesis of MOCET and its potential uses as a fluorescent label for the detection of proteins is also of interest.
properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S2/c1-20-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-24(19,23)21-2/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGMKGDMTFRXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCS(=O)(=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405568 | |
| Record name | N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide | |
CAS RN |
887406-79-3 | |
| Record name | N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



